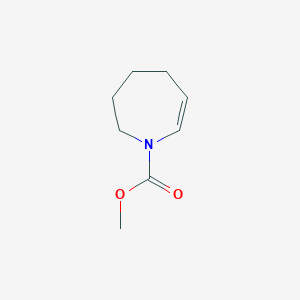

2,3,4,5-Tetrahydro-1H-azepine-1-carboxylic acid methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,3,4,5-Tetrahydro-1H-azepine-1-carboxylic acid methyl ester” is a compound that belongs to the class of seven-membered heterocycles known as azepines . Azepines and their derivatives, such as benzodiazepines, oxazepines, thiazepines, and dithiazepines, are the structural basis of many important natural and synthetic biologically active substances . They have been the subject of extensive research due to their significant contribution to medical and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of azepine derivatives often involves methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions . A new synthetic approach to fused azepines was demonstrated on an example of the synthesis of 2-methyl-2,3,4,5-tetrahydro-1H- 1benzothieno [2,3-c]azepine . The key stage of the synthesis is the formation of the azepine ring under the Eschweiler–Clark reaction conditions .Molecular Structure Analysis

The molecular structure of azepine derivatives has been studied using NMR spectroscopy and molecular modeling . The Gibbs energy of activation for the inversion of the azepine ring was determined by dynamic 1H NMR spectroscopy . The magnetic shielding tensors were calculated by the standard GIAO method using the B3LYP/6-31G (d,p)-optimized molecular geometry parameters .Chemical Reactions Analysis

The formation of the azepine ring is a key stage in the synthesis of azepine derivatives . This process often involves the Eschweiler–Clark reaction conditions .科学的研究の応用

Medicinal Chemistry and Drug Development

Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate serves as a valuable scaffold for designing novel pharmaceutical compounds. Researchers explore its potential as a starting point for developing drugs targeting specific receptors or enzymes. By modifying its structure, scientists can create derivatives with enhanced bioactivity, improved pharmacokinetics, and reduced side effects. Notably, tetrahydrobenzo[b]azepines, a related class, appear in medications used to treat cardiovascular diseases .

Catalysis and Organic Synthesis

Tertiary enamides derived from this compound participate in Knoevenagel reactions and intramolecular Michael additions. These reactions yield diverse 2,3,4,5-tetrahydro-1H-azepine derivatives, which can serve as building blocks in organic synthesis .

将来の方向性

There is ongoing interest in the synthesis of seven-membered heterocycles, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .

特性

IUPAC Name |

methyl 2,3,4,5-tetrahydroazepine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-11-8(10)9-6-4-2-3-5-7-9/h4,6H,2-3,5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPSVTSVFKKIFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCCCC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,3,4,5-tetrahydro-1H-azepine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2441993.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2441995.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((5-chlorothiophen-2-yl)sulfonyl)methyl)-1,2,4-oxadiazole](/img/structure/B2441998.png)

![4-chloro-5-[(3-chlorophenoxy)methyl]-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2442006.png)

![1-(2-Methoxypyridin-4-yl)-4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-2-one](/img/structure/B2442007.png)